molecular formula C8H16Cl2N4 B1378267 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1394041-13-4

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No. B1378267
CAS RN: 1394041-13-4
M. Wt: 239.14 g/mol
InChI Key: YVMCJVURUWZTJK-UHFFFAOYSA-N
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Description

The compound “3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to the class of triazolo[4,3-a]pyrazine derivatives . These derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield the desired compounds .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives can undergo various chemical reactions. For example, they can be used as reactants in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which are dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and evaluated for its potential as an antibacterial agent. Studies have shown that certain derivatives exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . For instance, a derivative labeled as compound 2e displayed superior antibacterial activities, with minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin .

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are crucial in the pharmaceutical field, found in natural products, synthetic drugs, and functional materials. The triazolo[4,3-a]pyrazine scaffold is a basic backbone for many physiologically active compounds and drugs . Its derivatives have been synthesized using various techniques and characterized for their structural and functional properties .

c-Met Protein Kinase Inhibition

The triazolo[4,3-a]pyrazine core is of interest in medicinal chemistry for its potential to inhibit c-Met protein kinase, which is implicated in various cancers. Derivatives containing this core have been investigated for their inhibitory activity against this kinase .

GABA A Modulating Activity

Some derivatives of triazolo[4,3-a]pyrazine have shown activity as allosteric modulators of GABA A receptors. These receptors are significant in the central nervous system, and modulating them can have therapeutic effects for disorders such as anxiety .

Use in Solar Cells

Triazolo[4,3-a]pyrazine derivatives have been incorporated into polymers used in solar cells. Their unique structural properties contribute to the efficiency and performance of these solar cells .

Dipeptidyl Peptidase Inhibitors

Derivatives of this compound have been used in the synthesis of 3-amino-4-phenylbutanoic acid derivatives, which act as dipeptidyl peptidase inhibitors. These inhibitors are relevant in the treatment or prevention of diabetes .

Future Directions

The triazolo[4,3-a]pyrazine derivatives have shown promising biological activities, suggesting that they could be further explored for potential therapeutic applications . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.

properties

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-6(2)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMCJVURUWZTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 2
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 3
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 4
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 5
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 6
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

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